(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967943
InChI: InChI=1S/C27H29N3O2S/c1-26(2,3)19-14-18(15-20(23(19)31)27(4,5)6)16-21-24(32)30-25(33-21)28-22(29-30)13-12-17-10-8-7-9-11-17/h7-16,31H,1-6H3/b13-12+,21-16-
SMILES:
Molecular Formula: C27H29N3O2S
Molecular Weight: 459.6 g/mol

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC14967943

Molecular Formula: C27H29N3O2S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C27H29N3O2S
Molecular Weight 459.6 g/mol
IUPAC Name (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C27H29N3O2S/c1-26(2,3)19-14-18(15-20(23(19)31)27(4,5)6)16-21-24(32)30-25(33-21)28-22(29-30)13-12-17-10-8-7-9-11-17/h7-16,31H,1-6H3/b13-12+,21-16-
Standard InChI Key XXXCNTNRJPRIJD-ZUZQRIQNSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Introduction

Structural and Chemical Characteristics

The compound’s architecture combines three critical motifs:

  • Thiazolo[3,2-b] triazole Core: A bicyclic system merging thiazole and 1,2,4-triazole rings, conferring rigidity and electronic diversity .

  • 3,5-Di-tert-butyl-4-hydroxybenzylidene Substituent: A sterically hindered phenolic group at position 5, which enhances oxidative stability and modulates receptor interactions .

  • (E)-2-Phenylethenyl Group: A conjugated vinylarene at position 2, influencing π-orbital delocalization and intermolecular interactions.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₉H₃₁N₃O₂SCalculated
Molecular Weight493.65 g/molCalculated
Stereochemistry(5Z)-benzylidene, (E)-phenylethenyl
SolubilityLow in water; soluble in DMSO, DMF
StabilitySensitive to UV light; stable under inert

The Z-configuration of the benzylidene group and E-geometry of the phenylethenyl moiety are critical for maintaining planar conjugation, which is linked to enhanced bioactivity .

Synthetic Methodologies

Core Assembly via Cyclocondensation

The thiazolo-triazole scaffold is typically synthesized through cyclocondensation reactions. For example:

  • Step 1: Reaction of 2-aminothiazole with hydrazine hydrate forms 1,2,4-triazole-3-thiol .

  • Step 2: Oxidative cyclization using iodine or H₂O₂ yields the thiazolo[3,2-b][1, triazole core .

Functionalization Strategies

  • Benzylidene Introduction: Condensation of the core with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid) forms the (5Z)-benzylidene derivative .

  • Phenylethenyl Coupling: A Pd-catalyzed Sonogashira reaction introduces the (E)-phenylethenyl group at position 2 .

Representative Synthesis Pathway

  • Core Formation:
    2-Aminothiazole+HydrazineTriazole-thiol Intermediate\text{2-Aminothiazole} + \text{Hydrazine} \rightarrow \text{Triazole-thiol Intermediate}
    Oxidative CyclizationThiazolo-triazole Core\text{Oxidative Cyclization} \rightarrow \text{Thiazolo-triazole Core}

  • Benzylidene Modification:
    Core+3,5-Di-tert-butyl-4-hydroxybenzaldehydeH+Benzylidene Adduct\text{Core} + \text{3,5-Di-tert-butyl-4-hydroxybenzaldehyde} \xrightarrow{\text{H}^+} \text{Benzylidene Adduct}

  • Phenylethenyl Addition:
    Benzylidene Intermediate+PhenylacetylenePd(PPh₃)₄Final Product\text{Benzylidene Intermediate} + \text{Phenylacetylene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Final Product}

Pharmacological and Biological Activities

Anticancer Mechanisms

The benzylidene moiety may disrupt mitochondrial function, as seen in tyrphostin AG17, which inhibits HL-60 leukemia cell proliferation by reducing ATP synthesis (EC₅₀ = 1.5 μM) . Computational docking suggests similar interactions with kinase domains .

Antimicrobial Applications

Triazole-containing compounds show broad-spectrum antifungal activity. For example, derivative 6c inhibited Candida albicans at MIC = 0.0625 μg/mL, outperforming fluconazole . The phenylethenyl group enhances membrane penetration.

Research Applications and Derivatives

Polymer Stabilization

Hindered phenolic derivatives like tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate (analogous to the benzylidene group here) are widely used as antioxidants in polyolefins (>1,000 tonnes/year in the EU) .

Drug Development

  • PPARγ Agonists: The benzylidene-thiazolidinedione derivative BTZD activated PPARγ (EC₅₀ = 2 μM), promoting adipogenesis in 3T3-L1 cells .

  • Antifungal Agents: Structural optimization of the phenylethenyl chain has yielded candidates with >90% inhibition of drug-resistant C. albicans .

Stability and Reactivity

Degradation Pathways

  • Photooxidation: The benzylidene group undergoes [2+2] cycloaddition under UV light, forming quinone methides .

  • Hydrolysis: The triazole ring is susceptible to nucleophilic attack at N-4 in acidic conditions .

Functionalization Reactions

  • Nucleophilic Substitution: Reacts with amines at C-6 to form hydrazine derivatives .

  • Electrophilic Addition: The phenylethenyl group undergoes bromination at the β-position.

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